2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole
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Overview
Description
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole ring system substituted with a methoxy group, a methyl group, and a pyrrolidine ring, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions to form the indole ring system. The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired product and yield .
Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and subsequent conversion of the epoxide into an allylic alcohol . These steps require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts and reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions will depend on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may involve acidic or basic media and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. Reaction conditions may vary depending on the desired product.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions. Conditions may include the use of solvents, catalysts, and specific temperatures.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions can introduce new substituents, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for treating various diseases. Its unique structure and biological activities make it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, alter gene expression, or affect cellular processes such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways involved will depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-methylindole: Lacks the pyrrolidine ring, making it less complex and potentially less biologically active.
1-Methyl-3-pyrrolidin-2-ylindole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxyindole: Lacks both the methyl and pyrrolidine groups, resulting in a simpler structure with different properties.
Uniqueness
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is unique due to its combination of a methoxy group, a methyl group, and a pyrrolidine ring on the indole scaffold. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-1-methyl-3-pyrrolidin-2-ylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-12-8-4-3-6-10(12)13(14(16)17-2)11-7-5-9-15-11/h3-4,6,8,11,15H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNVPGYHZFCZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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